(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

Catalog No.
S909995
CAS No.
123053-48-5
M.F
C6H12ClNO2
M. Wt
165.617
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochl...

CAS Number

123053-48-5

Product Name

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

IUPAC Name

(2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.617

InChI

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1

InChI Key

YWPABDPNGQMUFH-FYZOBXCZSA-N

SMILES

CC1(CCCN1)C(=O)O.Cl

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS 123053-48-5), commonly known as D-alpha-methylproline hydrochloride, is a conformationally constrained, unnatural alpha-amino acid derivative critical for advanced peptide synthesis and peptidomimetic drug design. Featuring a pyrrolidine ring with an alpha-methyl group at the C2 position, this building block imposes severe steric restrictions on the peptide backbone, effectively locking localized secondary structures such as beta-turns or alpha-helices. Supplied as a stable hydrochloride salt, it overcomes the handling and solubility challenges typical of free-base unnatural amino acids, offering >97% purity and room-temperature stability for seamless integration into standard Fmoc or Boc solid-phase peptide synthesis (SPPS) workflows .

Substituting (R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride with native D-proline or unmethylated analogs fundamentally compromises peptide structural integrity and biological half-life. Native proline lacks the alpha-methyl group, resulting in a flexible backbone that freely interconverts between cis and trans isomers, failing to pre-organize the rigid reverse turns required for high-affinity target binding [1]. Furthermore, native proline bonds are highly susceptible to rapid cleavage by proteases such as DPP-IV, whereas the alpha-methylated quaternary stereocenter provides profound steric shielding against enzymatic degradation [2]. Finally, attempting to procure the free base form instead of the hydrochloride salt introduces significant processability risks; the HCl salt prevents unwanted self-condensation, ensures rapid aqueous solubility for protection reactions, and maintains stereochemical integrity (>99% ee) during long-term storage[3].

Thermodynamic Stabilization of Peptide Secondary Structures

The incorporation of the alpha-methylproline scaffold directly restricts the phi torsion angle to approximately -60 degrees and limits the psi angle to specific regions, overwhelmingly favoring a pre-organized reverse-turn conformation. In quantitative head-to-head binding assays, peptides incorporating alpha-methylproline exhibited enhanced binding affinities to monoclonal antibodies by -0.65 to -2.3 kcal/mol compared to the native, unmethylated proline antigen. This improvement is driven by the reduced entropic cost of folding, as the alpha-methyl group locks the required 3D structural determinant prior to target engagement [1].

Evidence DimensionBinding free energy (ΔG) improvement
Target Compound Data-0.65 to -2.3 kcal/mol enhancement in binding affinity
Comparator Or BaselineNative unmethylated proline peptide
Quantified DifferenceUp to 2.3 kcal/mol stronger binding
ConditionsEquilibrium ultrafiltration binding assay with monoclonal antibodies

Buyers developing conformationally constrained peptidomimetics must procure the alpha-methylated analog to achieve the required thermodynamic lock for high-affinity target binding.

Absolute Resistance to Proline-Specific Proteolytic Cleavage

A primary failure point for proline-containing therapeutics is rapid in vivo degradation by endogenous peptidases. Substituting native proline with alpha-methylproline introduces extreme steric hindrance at the cleavage site. Studies demonstrate that synthetic peptides containing alpha-functionalized amino acids like alpha-methylproline are substantially free from degradation by a broad panel of proteases, including DPP-IV, neprilysin, chymotrypsin, and plasmin, while fully maintaining receptor potency and selectivity compared to the wild-type sequence [1].

Evidence DimensionSusceptibility to enzymatic cleavage
Target Compound DataSubstantially resistant to DPP-IV, neprilysin, and chymotrypsin
Comparator Or BaselineNative proline (rapidly cleaved by DPP-IV)
Quantified DifferenceNear-complete inhibition of localized proteolytic degradation
ConditionsIn vitro protease incubation assays (DPP-IV, neprilysin, etc.)

For procurement in drug discovery, this compound is essential for extending the circulating half-life of peptide therapeutics without altering their target receptor pharmacology.

Processability and Stereochemical Stability of the Hydrochloride Salt

The physical form of the amino acid is critical for scalable pharmaceutical manufacturing. Procuring (R)-2-methylpyrrolidine-2-carboxylic acid as a hydrochloride salt ensures a highly stable, free-flowing powder that resists the degradation and racemization pathways common to free unnatural amino acids. In scalable synthesis routes, such as the production of PARP inhibitors, the protected derivatives of (R)-2-methylproline derived from stable salts maintain an exceptional enantiomeric excess of >99.6% and support overall multi-step yields exceeding 64% [1]. The HCl salt form guarantees the >97% baseline purity required for reproducible coupling in automated solid-phase peptide synthesis .

Evidence DimensionEnantiomeric purity and synthetic yield
Target Compound Data>99.6% ee and stable room-temperature handling (HCl salt)
Comparator Or BaselineUnstabilized free base forms
Quantified DifferenceMaintenance of >99.6% ee during downstream protection
ConditionsMulti-kilogram scale synthesis and Boc/Fmoc protection workflows

The hydrochloride salt form ensures that process chemists achieve high-yield, stereochemically pure couplings without the batch failures associated with unstable free-base precursors.

Synthesis of Conformationally Locked Peptidomimetics

Leveraging its ability to restrict phi and psi torsion angles, this compound is a primary choice for synthesizing rigid beta-turn or alpha-helical peptide motifs. It is directly utilized in structure-activity relationship (SAR) campaigns where locking a specific 3D conformation is required to increase target binding affinity by up to 2.3 kcal/mol and reduce the entropic penalty of folding [1].

Development of Protease-Resistant Oral or Long-Acting Peptides

Because the alpha-methyl group blocks cleavage by proline-directed enzymes like DPP-IV, this building block is procured for the development of long-acting therapeutic peptides. It allows formulators to extend the in vivo half-life of drug candidates without altering the fundamental receptor binding profile [2].

Scalable Production of Chiral Small Molecule APIs

As a stable, enantiomerically pure hydrochloride salt, (R)-2-methylproline serves as a critical chiral starting material for small molecule drugs, including specific enzyme inhibitors. Its robust processability and >99.6% ee retention make it highly suitable for multi-kilogram industrial synthesis where batch-to-batch reproducibility is paramount[3].

Dates

Last modified: 08-15-2023

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